Scientific Field: Biochemistry
Application Summary: 2-Bromo-4’-nitroacetophenone is used in the modification of methionine residues in alpha-chymotrypsin
Scientific Field: Organic Chemistry
Scientific Field: Pharmaceutical Chemistry
Scientific Field: Biological Research
Application Summary: 2-Bromo-4’-nitroacetophenone has been found to extend the lifespan of the nematode C. .
Methods of Application: In the study, different concentrations of 2-Bromo-4’-nitroacetophenone were used to feed normal C. .
Results or Outcomes: It was found that 2-Bromo-4’-nitroacetophenone has an antioxidant effect and this effect is dependent on the Insulin pathway
Scientific Field: Physical Chemistry
Application Summary: 2-Bromo-4’-nitroacetophenone was used to study the pKa of the histidine-34 imidazole.
Scientific Field: Biochemistry
Application Summary: 2-Bromo-4’-nitroacetophenone is an epoxide hydrolase inhibitor. Epoxide hydrolases are enzymes that catalyze the conversion of epoxides to their corresponding dihydrodiols.
Application Summary: 2-Bromo-4’-nitroacetophenone is used as an alkylating agent, binding 10 isozymes of purified rat liver microsomal cytochrome P-450.
Application Summary: 2-Bromo-4’-nitroacetophenone is an inhibitor of epoxide hydrolase. Epoxide hydrolases are enzymes that catalyze the conversion of epoxides to their corresponding dihydrodiols.
2-Bromo-4'-nitroacetophenone is an organic compound with the molecular formula and a molar mass of approximately 244.04 g/mol. It is characterized by the presence of a bromine atom and a nitro group attached to the aromatic ring of acetophenone. This compound appears as a yellow to orange crystalline powder and has a melting point ranging from 94°C to 99°C. Its structure includes an electrophilic carbonyl carbon, making it reactive in various
Research indicates that 2-Bromo-4'-nitroacetophenone exhibits notable biological activities:
The synthesis of 2-Bromo-4'-nitroacetophenone typically involves the bromination of p-nitroacetophenone. The process includes:
This compound finds utility in various fields:
Studies on the interactions of 2-Bromo-4'-nitroacetophenone have focused on its effects on biological systems, particularly its antioxidant properties and its role as an enzyme inhibitor. These interactions provide insights into its potential therapeutic applications and mechanisms of action within biological pathways .
Several compounds share structural or functional similarities with 2-Bromo-4'-nitroacetophenone. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
p-Nitroacetophenone | Nitro group on acetophenone | Precursor for bromination |
Acetophenone | Simple ketone structure | Lacks halogen or nitro substituents |
4-Bromoacetophenone | Bromine at para position | Similar reactivity but different substitution |
2-Nitroacetophenone | Nitro group at position 2 | Distinct reactivity due to different nitro placement |
Each of these compounds has unique reactivity patterns and applications, making 2-Bromo-4'-nitroacetophenone particularly valuable due to its specific functional groups that enhance its chemical versatility and biological activity .
Corrosive